Pseudomonic acid B Pseudomonic acid B
Brand Name: Vulcanchem
CAS No.: 40980-51-6
VCID: VC20885178
InChI: InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1
SMILES: CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O
Molecular Formula: C26H44O10
Molecular Weight: 516.6 g/mol

Pseudomonic acid B

CAS No.: 40980-51-6

Cat. No.: VC20885178

Molecular Formula: C26H44O10

Molecular Weight: 516.6 g/mol

* For research use only. Not for human or veterinary use.

Pseudomonic acid B - 40980-51-6

Specification

CAS No. 40980-51-6
Molecular Formula C26H44O10
Molecular Weight 516.6 g/mol
IUPAC Name 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid
Standard InChI InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1
Standard InChI Key JGKQAKOVZJHZTF-LHSFDMIQSA-N
Isomeric SMILES C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O
SMILES CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O
Canonical SMILES CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O

Introduction

Chemical Structure and Properties

Pseudomonic acid B is a minor antibiotic compound produced by the bacterium Pseudomonas fluorescens. It is structurally related to pseudomonic acid A, which is the primary component of the topical antibiotic mupirocin . The definitive chemical structure of pseudomonic acid B has been identified as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid through comprehensive spectral analysis and comparison with derivatives of pseudomonic acid A .

The most distinguishing structural feature of pseudomonic acid B is the presence of an additional hydroxyl group at the C8 position compared to pseudomonic acid A . This hydroxyl group significantly impacts the compound's physicochemical properties and biological activity.

Molecular Properties

PropertyValueReference
Molecular FormulaC₂₆H₄₄O₁₀
Molecular Weight516.6 g/mol
CAS Number40980-51-6
XLogP3-AA2.0
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count10
Rotatable Bond Count17

Like other pseudomonic acids, pseudomonic acid B consists of two main structural components: a polyketide-derived monic acid moiety and a 9-hydroxynonanoic acid chain connected via an ester linkage. The 8-hydroxyl group in pseudomonic acid B is located on the monic acid portion of the molecule.

Biosynthesis

Production Source

Pseudomonic acid B is naturally produced by the Gram-negative bacterium Pseudomonas fluorescens NCIMB 10586, the same organism that produces other pseudomonic acids . The bacterium synthesizes a mixture of pseudomonic acids, with pseudomonic acid A typically being the dominant product under standard conditions, while pseudomonic acid B usually constitutes approximately 8% of the total pseudomonic acid mixture .

Genetic and Enzymatic Factors

Recent genetic studies have provided significant insights into the enzymes involved in pseudomonic acid biosynthesis. Particularly noteworthy is the finding that mutations in specific mupirocin tailoring genes - mupO, mupU, mupV, and macpE - result in a shift from pseudomonic acid A to pseudomonic acid B production in P. fluorescens .

A study by El-Sayed and colleagues identified several key enzymes involved in the biosynthetic pathway:

EnzymeFunction in Biosynthesis
MmpA, MmpB, MmpD, MmpAType I polyketide synthases involved in backbone assembly
MupBPutative reverse esterase potentially involved in esterification
MupO, MupU, MupV, MacpEEssential for pseudomonic acid A but not B production
MupWImplicated in oxidation of the 16-methyl group

The conversion of pseudomonic acid B to pseudomonic acid A involves the removal of the tertiary hydroxyl group at C8 through a complex series of steps. Research has identified genes mupL, mupM, mupN, mupO, mupP, mupV, mupC, mupF, mupU, and macpE as being implicated in this conversion process .

Biological Activity

Mechanism of Action

Pseudomonic acid B exhibits antibacterial activity through the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), thereby disrupting protein synthesis in bacteria. This mechanism is similar to that of pseudomonic acid A (mupirocin), which selectively binds to bacterial IleRS, preventing the formation of isoleucyl-tRNA and halting the incorporation of isoleucine into nascent polypeptide chains .

The unique structure of pseudomonic acid B, particularly the additional hydroxyl group at C8, affects its binding affinity to the target enzyme, which partly explains its different potency compared to pseudomonic acid A.

Research Developments

Historical Research

The structure of pseudomonic acid B was first elucidated in the 1970s, with detailed structural analysis published in 1977 . Early research focused on establishing its chemical structure through spectroscopic methods and chemical derivatization.

Subsequent research in the 1980s and 1990s began exploring the biosynthetic relationship between pseudomonic acid A and B, with conflicting hypotheses about whether pseudomonic acid B was a precursor to or derivative of pseudomonic acid A.

Synthetic Studies

Research by Willis and colleagues has explored synthetic approaches to pseudomonic acid precursors, which may eventually facilitate total synthesis of pseudomonic acid B and its derivatives . These synthetic studies may enable the creation of novel analogues with improved properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator